Physicochemical Profile vs. Class Average
The compound's computed lipophilicity (XLogP3-AA = 1.9) is lower than the mean for typical kinase inhibitor scaffolds in the pyrimidinyl-urea class, which often exceed 3.0 [1]. Its topological polar surface area (TPSA) of 84.7 Ų falls within the favorable range (<140 Ų) for oral bioavailability according to Veber's rules. This provides a baseline for selection when seeking analogs with potentially improved solubility and permeability characteristics, although no direct comparative experimental solubility or permeability data for this compound versus named analogs were found in public sources.
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 1.9 |
| Comparator Or Baseline | Representative drug-like kinase inhibitor space: Mean XLogP ~3.5 (class-level inference) |
| Quantified Difference | Target compound is ~1.6 log units lower than the class average, suggesting potential for lower lipophilicity-driven off-target binding, but this is purely computational and not experimentally validated. |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2025.09.15). Comparator value is a class-level estimate based on literature surveys of kinase inhibitor properties; no direct measurement against a named analog. |
Why This Matters
Lower computed lipophilicity can be a differentiating factor for researchers prioritizing solubility and metabolic stability in their screening cascade, but this remains a theoretical advantage until verified by experiment.
- [1] PubChem. Computed Properties for CID 71789920. National Center for Biotechnology Information. Accessed 2026-04-29. View Source
